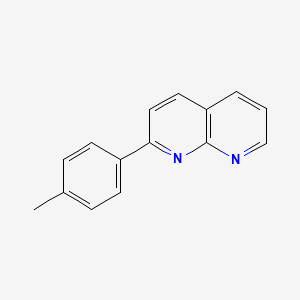

2-(4-Methylphenyl)-1,8-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

65182-53-8 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(4-methylphenyl)-1,8-naphthyridine |

InChI |

InChI=1S/C15H12N2/c1-11-4-6-12(7-5-11)14-9-8-13-3-2-10-16-15(13)17-14/h2-10H,1H3 |

InChI Key |

KMMHXURIUYYYCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylphenyl 1,8 Naphthyridine and Analogous Systems

Conventional and Modern Synthetic Strategies for 1,8-Naphthyridine (B1210474) Ring Formation

The construction of the 1,8-naphthyridine ring is a cornerstone of synthetic organic chemistry, with several named reactions and innovative approaches being employed to achieve this bicyclic aromatic system.

Friedländer Reaction Approaches and Mechanistic Considerations

The Friedländer annulation is a classical and widely utilized method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. wikipedia.org This reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a ketone or β-dicarbonyl compound. connectjournals.comnih.gov The reaction is generally catalyzed by either acids or bases. wikipedia.org

The mechanism of the Friedländer reaction can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the aromatic ring. The second pathway begins with the formation of a Schiff base between the amino group of the pyridine (B92270) derivative and the carbonyl of the reaction partner, which then undergoes an intramolecular aldol-type condensation to yield the final product. wikipedia.org

Modern advancements in the Friedländer synthesis have focused on the development of more environmentally benign and efficient catalytic systems. For instance, the use of ionic liquids as both solvent and catalyst has been explored for the synthesis of 1,8-naphthyridine derivatives, offering advantages such as catalyst recyclability and milder reaction conditions. nih.gov Similarly, solid-supported catalysts and solvent-free grinding conditions using catalysts like CeCl₃·7H₂O have been shown to promote the reaction efficiently, often with high yields and simplified work-up procedures. connectjournals.com

Table 1: Comparison of Catalysts in Friedländer Synthesis of 1,8-Naphthyridines

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Acids/Bases | Conventional heating | Well-established, versatile |

| Ionic Liquids | Mild heating | Recyclable, green solvent |

Doebner Reaction Pathways for Naphthyridine Synthesis

While the Doebner reaction is more commonly associated with the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, its principles can be adapted for the synthesis of naphthyridine systems. The related Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline, provides a closer analogy for 1,8-naphthyridine synthesis starting from an appropriately substituted aminopyridine.

The reaction mechanism is believed to proceed through a conjugate addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to furnish the aromatic 1,8-naphthyridine ring. The choice of starting materials and reaction conditions is crucial to direct the cyclization to the desired naphthyridine isomer.

Multi-Component Reaction Design for Substituted Naphthyridines

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. organic-chemistry.orgnih.gov Several MCRs have been designed for the synthesis of highly substituted 1,8-naphthyridines. organic-chemistry.org

A common MCR approach involves the one-pot condensation of a 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. organic-chemistry.orgresearchgate.net These reactions are often catalyzed by Lewis acids or organocatalysts and can proceed under mild conditions to afford a diverse range of substituted 1,8-naphthyridines in good to high yields. organic-chemistry.org The versatility of MCRs lies in the ability to vary each component, providing rapid access to libraries of compounds for biological screening or materials science applications. For instance, a one-pot reaction of an aromatic aldehyde, malononitrile dimer, and an enehydrazinoketone has been utilized to synthesize annulated 1,8-naphthyridines. researchgate.net

Targeted Synthesis of 2-(4-Methylphenyl)-1,8-naphthyridine and its Functionalized Derivatives

The synthesis of this compound can be achieved by applying the general strategies described above, with specific selection of starting materials. The 4-methylphenyl (p-tolyl) group is introduced through the use of a ketone or another suitable precursor bearing this substituent.

One-Pot Synthetic Protocols for Naphthyridine Analogues

One-pot syntheses are highly desirable as they reduce the need for isolation and purification of intermediates, thereby saving time and resources. nih.gov The synthesis of 2-aryl-1,8-naphthyridines, including the p-tolyl analogue, can be efficiently accomplished in a one-pot manner.

A representative one-pot procedure would involve the Friedländer condensation of 2-aminopyridine-3-carbaldehyde with 1-(p-tolyl)ethan-1-one. This reaction can be catalyzed by various agents, including traditional acids and bases, as well as more modern, greener catalysts. For example, a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) catalyzed reaction under solvent-free grinding conditions could be employed for an environmentally friendly synthesis. connectjournals.com The reaction proceeds by mixing the three components and grinding them at room temperature, leading to the formation of this compound in high yield.

Another one-pot approach could utilize a multi-component reaction. For example, a three-component reaction of 2-aminopyridine, 4-methylbenzaldehyde, and a suitable C2-synthon could be envisioned to construct the desired product.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and improving yields in many organic transformations. rasayanjournal.co.intsijournals.com The synthesis of 1,8-naphthyridines, including 2-aryl substituted derivatives, has been shown to benefit significantly from microwave irradiation. tsijournals.comresearchgate.netresearchgate.net

In the context of synthesizing this compound, a microwave-assisted Friedländer condensation between 2-aminopyridine-3-carbaldehyde and 1-(p-tolyl)ethan-1-one can be performed. tsijournals.com Typically, the reactants are mixed with a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a solvent-free manner and subjected to microwave irradiation for a short period. tsijournals.com This method often leads to a dramatic reduction in reaction time from hours to minutes and can result in higher product yields compared to conventional heating methods. tsijournals.com

The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively and minimize the formation of side products.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,8-Naphthyridines

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Yield | Moderate to High | Often Higher |

| Conditions | Often requires high temperatures | Can be performed at lower bulk temperatures |

Green Chemistry Principles in Naphthyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,8-naphthyridine derivatives to minimize hazardous waste and energy consumption. A significant advancement is the use of water as a reaction solvent, which offers a safe, non-toxic, and inexpensive alternative to traditional organic solvents. rsc.orgnih.gov The Friedländer reaction, for instance, has been successfully performed in high yields using water as the solvent, often with the aid of a catalyst. rsc.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in green chemistry. rsc.org This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. For the synthesis of 1,8-naphthyridines, microwave irradiation has been employed in solvent-free conditions, further reducing the environmental footprint of the process. rsc.org The use of catalysts like ammonium (B1175870) acetate (B1210297) in these solvent-free microwave conditions has proven effective. rsc.org

Furthermore, the development of reusable and environmentally benign catalysts is a cornerstone of green synthetic methodologies. Ionic liquids have been explored as both catalysts and solvents for the Friedländer reaction, offering advantages such as thermal stability and the potential for recycling. nih.gov Research has also demonstrated the efficacy of catalyst-free domino reactions in environmentally friendly media like ethanol, which provide high yields and regioselectivity with practical simplicity.

The following table summarizes various green synthetic approaches for 2-aryl-1,8-naphthyridines, analogous to the target compound.

| Catalyst/Solvent System | Reaction Conditions | Yield (%) | Reference |

| Water | Varies with catalyst | High | rsc.org |

| Ammonium Acetate | Microwave, Solvent-free | 80-92 | rsc.org |

| Ionic Liquid | 80 °C, 24 h | Up to 90 | nih.gov |

| None (Domino Reaction) | Ethanol, Reflux | High |

Strategies for Aromatic Substituent Introduction on the Naphthyridine Core

The introduction of specific aromatic substituents, such as the 4-methylphenyl group, onto the 1,8-naphthyridine scaffold is crucial for tuning its chemical and physical properties. This is most commonly achieved by incorporating the substituent into one of the starting materials for the cyclization reaction.

Regioselective Functionalization at the 2-Position

The Friedländer annulation is inherently regioselective, allowing for the direct introduction of substituents at the 2-position of the 1,8-naphthyridine core. This is achieved by selecting an appropriate methyl ketone as the reaction partner for 2-aminonicotinaldehyde. The reaction proceeds through an aldol condensation followed by cyclization and dehydration. wikipedia.org The structure of the resulting 2-substituted 1,8-naphthyridine is therefore determined by the structure of the starting ketone.

Various catalysts have been developed to enhance the regioselectivity and efficiency of the Friedländer reaction. While traditional methods often rely on strong acids or bases, modern approaches utilize milder and more selective catalysts. For instance, novel amine catalysts have been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.

The table below provides examples of catalysts and their effectiveness in the regioselective synthesis of 2-substituted 1,8-naphthyridines.

| Catalyst | Substrate | Regioselectivity | Yield (%) | Reference |

| Pyrrolidine derivatives | Unmodified methyl ketones | High (favoring 2-substituted) | Good | |

| Choline (B1196258) hydroxide (B78521) | Aromatic methyl ketones | High | >90 | nih.gov |

Spectroscopic and Photophysical Characterization of 2 4 Methylphenyl 1,8 Naphthyridine Systems

Electronic Absorption and Emission Properties of Naphthyridine Derivatives

Stokes Shift Magnitude and its Correlation with Molecular Structure

A detailed analysis of the Stokes shift for 2-(4-Methylphenyl)-1,8-naphthyridine and its correlation with its specific molecular structure cannot be provided without experimental absorption and emission data.

In general, for 2-aryl-1,8-naphthyridine systems, the Stokes shift—the difference between the maximum wavelength of absorption and the maximum wavelength of emission—is influenced by several structural factors. Upon excitation from the ground state (S₀) to the first excited singlet state (S₁), a change in the electron distribution and molecular geometry can occur. The 4-methylphenyl (tolyl) group at the 2-position of the 1,8-naphthyridine (B1210474) core can influence the electronic properties of the molecule. The extent of intramolecular charge transfer (ICT) character in the excited state, the polarity of the solvent, and the degree of geometric relaxation in the excited state are key determinants of the Stokes shift magnitude. A larger change in dipole moment and more significant geometric rearrangement between the ground and excited states typically lead to a larger Stokes shift, especially in polar solvents that can stabilize the more polar excited state.

Excited State Dynamics and Photoluminescence Mechanisms

Fluorescence Lifetime Measurements and Decay Profiles

Specific fluorescence lifetime values and decay profiles for this compound are not available in the literature.

Fluorescence lifetime (τ) is a measure of the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. For compounds like 2-aryl-1,8-naphthyridines, the lifetime is typically measured using time-correlated single photon counting (TCSPC). The decay profile is often fitted to a mono- or multi-exponential function. A mono-exponential decay indicates a single emissive species in a homogeneous environment. A multi-exponential decay profile could suggest the presence of different conformers, excited-state reactions, or complex interactions with the solvent. The specific lifetime would be a key indicator of the efficiency of competing de-excitation pathways.

Radiative and Non-Radiative Decay Pathways

Quantitative data for the radiative (k_r_) and non-radiative (k_nr_) decay rates of this compound cannot be provided without experimental fluorescence quantum yield and lifetime data.

Once a molecule is in the excited state, it can return to the ground state through radiative decay (fluorescence, rate constant k_r_) or non-radiative decay (internal conversion, intersystem crossing to a triplet state, etc., rate constant k_nr_). The fluorescence quantum yield (Φ_f_) and the fluorescence lifetime (τ_f_) are related to these rates by the following equations:

Φ_f_ = k_r_ / (k_r_ + k_nr_)

τ_f_ = 1 / (k_r_ + k_nr_)

From these, the individual rate constants can be determined:

k_r_ = Φ_f_ / τ_f_

k_nr_ = (1 - Φ_f_) / τ_f_

The structural features of this compound, such as the rotational freedom of the bond between the naphthyridine and phenyl rings, can significantly influence the non-radiative decay rate. Increased molecular rigidity often leads to a decrease in k_nr_ and a higher fluorescence quantum yield. Conversely, flexible bonds can promote vibrational and rotational motions that dissipate the excitation energy non-radiatively, increasing k_nr_ and quenching fluorescence.

Computational and Theoretical Chemistry of 2 4 Methylphenyl 1,8 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 2-(4-methylphenyl)-1,8-naphthyridine. These methods allow for a detailed analysis of both its ground and excited electronic states, which is crucial for predicting its spectroscopic properties and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. escholarship.org It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations, often utilizing functionals such as B3LYP, are employed to optimize the molecular geometry and to calculate various electronic properties. ias.ac.inresearchgate.net

Theoretical studies on related heterocyclic systems demonstrate that DFT is a reliable method for predicting structural parameters. researchgate.net For this compound, DFT calculations would typically be used to determine key bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional model of the molecule in its lowest energy state. The results of such calculations are fundamental for understanding the molecule's stability and conformational preferences.

Table 1: Representative Calculated Ground State Properties for a Naphthyridine Derivative

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -785.12345 |

| Dipole Moment (Debye) | 2.54 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

Note: The values in this table are illustrative for a generic naphthyridine derivative and are intended to represent the type of data obtained from DFT calculations.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgchemrxiv.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited states and the simulation of electronic absorption spectra. ias.ac.inchemrxiv.orgresearchgate.net This is crucial for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.

TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π). ias.ac.in For this compound, the lowest energy electronic transitions are expected to be of π-π character, involving the delocalized aromatic system. The calculations can identify which molecular orbitals are involved in these transitions, providing a detailed picture of the electron redistribution upon excitation. chemrxiv.org

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.52 | 352 | 0.25 | HOMO -> LUMO (95%) |

| S2 | 3.88 | 320 | 0.18 | HOMO-1 -> LUMO (88%) |

Note: This table presents hypothetical data for this compound to illustrate typical TD-DFT outputs.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. researchgate.net The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,8-naphthyridine (B1210474) ring system, while the LUMO would also be distributed across this aromatic core. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. This analysis is crucial for understanding potential electron transfer processes in which the molecule might participate. pku.edu.cn

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and intermolecular interactions of this compound. These studies provide insights into the molecule's shape, flexibility, and how it might interact with its environment.

Geometric optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, a key structural feature is the dihedral angle between the 1,8-naphthyridine and the 4-methylphenyl rings. Due to some degree of steric hindrance, the molecule is not expected to be perfectly planar.

Computational studies on similar biaryl systems show that the degree of planarity can significantly influence the electronic and photophysical properties. nih.gov A more planar conformation generally leads to a more extended π-conjugation, which can affect the absorption and emission spectra. Geometric optimization calculations can precisely determine this dihedral angle and provide insights into the energetic barriers to rotation around the single bond connecting the two ring systems.

While this compound does not possess traditional hydrogen bond donors (like -OH or -NH2), the nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors. nih.govnih.gov In the solid state or in the presence of suitable solvent molecules, it can participate in non-covalent interactions such as C-H···N hydrogen bonds and π-π stacking interactions. researchgate.netmdpi.com

Molecular modeling can be used to explore the formation of dimers or larger aggregates through these weak interactions. nih.gov Understanding these intermolecular forces is crucial for predicting the crystal packing of the molecule and its behavior in different environments. These interactions can also influence the molecule's physical properties, such as its melting point and solubility.

Elucidation of Reaction Mechanisms through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the intricate mechanisms of chemical reactions. While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively documented in dedicated publications, the well-established Friedländer annulation is the most common and logical synthetic route. Computational studies on the Friedländer reaction for related heterocyclic systems provide a robust framework for understanding the formation of the 1,8-naphthyridine core.

The likely mechanism for the synthesis of this compound via the Friedländer condensation involves the reaction of 2-amino-3-formylpyridine with 1-(4-methylphenyl)ethan-1-one. Computational simulations of this pathway would typically investigate the energetics of the key reaction steps:

Initial Condensation: The reaction initiates with a base-catalyzed aldol-type condensation between the enolate of 1-(4-methylphenyl)ethan-1-one and the aldehyde group of 2-amino-3-formylpyridine. DFT calculations would be used to determine the activation energy of this step and the stability of the resulting aldol (B89426) adduct.

Dehydration: The subsequent step involves the dehydration of the aldol adduct to form a more stable α,β-unsaturated carbonyl intermediate. Computational models can predict the transition state geometry and the energy barrier associated with this elimination reaction.

Intramolecular Cyclization: The amino group of the pyridine (B92270) ring then attacks the β-carbon of the unsaturated system in an intramolecular Michael-type addition. This is a crucial ring-closing step, and computational simulations can provide insight into the stereoelectronics and the activation energy required.

Aromatization: The final step is the aromatization of the newly formed ring, typically through the elimination of a water molecule, to yield the stable this compound product. The driving force for this step is the formation of the aromatic naphthyridine system, which can be quantified by calculating the change in Gibbs free energy.

A hypothetical reaction coordinate diagram based on DFT calculations for a similar Friedländer synthesis is presented below. This diagram illustrates the relative energies of the reactants, intermediates, transition states, and the final product.

Interactive Data Table: Hypothetical Energy Profile for the Friedländer Synthesis of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | 2-amino-3-formylpyridine + 1-(4-methylphenyl)ethan-1-one |

| 2 | Transition State 1 | +15.2 | Formation of the aldol adduct |

| 3 | Intermediate 1 | -5.8 | Aldol adduct |

| 4 | Transition State 2 | +12.5 | Dehydration to form α,β-unsaturated carbonyl |

| 5 | Intermediate 2 | -10.3 | α,β-unsaturated carbonyl intermediate |

| 6 | Transition State 3 | +20.1 | Intramolecular cyclization |

| 7 | Intermediate 3 | -2.5 | Dihydronaphthyridine intermediate |

| 8 | Transition State 4 | +8.9 | Aromatization (water elimination) |

| 9 | Product | -35.7 | This compound + H₂O |

Note: The energy values presented are hypothetical and are intended to be illustrative of a typical Friedländer reaction profile as determined by computational methods.

Steric and Electronic Descriptor Quantification for Ligand Design

The utility of this compound in areas such as coordination chemistry and materials science is heavily influenced by its steric and electronic properties. Computational chemistry provides powerful tools to quantify these descriptors, which are crucial for rational ligand design.

Steric Descriptors:

The steric bulk of a ligand is a critical factor in determining the geometry and reactivity of its metal complexes. Two common computational methods for quantifying steric hindrance are the calculation of the Tolman cone angle and the percent buried volume (%Vbur).

Tolman Cone Angle (θ): While originally developed for phosphine (B1218219) ligands, the concept can be adapted for other coordinating molecules. It represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, with the metal atom at the vertex. For a bidentate ligand like this compound, the cone angle would be calculated from the coordinating nitrogen atoms to the extremities of the 4-methylphenyl group.

Percent Buried Volume (%Vbur): This descriptor calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand. It provides a more comprehensive measure of the steric environment than the cone angle.

Electronic Descriptors:

DFT calculations are widely used to determine the electronic properties of molecules. Key electronic descriptors for this compound would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. The electron-donating methyl group on the phenyl ring is expected to raise the HOMO energy level slightly compared to the unsubstituted 2-phenyl-1,8-naphthyridine, potentially making it a better electron donor.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. The nitrogen atoms of the 1,8-naphthyridine core are expected to be regions of negative electrostatic potential, indicating their Lewis basicity and suitability for metal coordination.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. This would reveal the extent of electronic communication between the 4-methylphenyl substituent and the 1,8-naphthyridine core.

Interactive Data Table: Calculated Steric and Electronic Descriptors for 1,8-Naphthyridine Derivatives

| Compound | Tolman Cone Angle (θ, °) (estimated) | Percent Buried Volume (%Vbur) (estimated) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,8-Naphthyridine | 105 | 25 | -6.5 | -1.2 | 5.3 |

| 2-Phenyl-1,8-naphthyridine | 120 | 35 | -6.3 | -1.5 | 4.8 |

| This compound | 122 | 37 | -6.2 | -1.4 | 4.8 |

| 2,7-Diphenyl-1,8-naphthyridine | 135 | 45 | -6.1 | -1.7 | 4.4 |

Note: The values for Tolman Cone Angle and Percent Buried Volume are estimates based on the analysis of similar structures in the literature. HOMO and LUMO energies are representative values derived from DFT calculations on related compounds and are intended for comparative purposes.

The quantification of these steric and electronic descriptors is vital for predicting the coordination behavior of this compound and for the rational design of new ligands with tailored properties for specific applications in catalysis and materials science. nih.govresearchgate.net

Coordination Chemistry and Catalytic Applications of 2 4 Methylphenyl 1,8 Naphthyridine Ligands

1,8-Naphthyridine (B1210474) Derivatives as Versatile Ligands in Metal Complexes

1,8-Naphthyridine and its derivatives are a class of diazanaphthalenes that feature two nitrogen atoms in separate rings. This arrangement allows them to coordinate to metal centers in various modes, making them highly adaptable ligands in coordination chemistry.

The 1,8-naphthyridine scaffold can coordinate to a metal center in both a monodentate and a bidentate fashion. In the monodentate mode, only one of the nitrogen atoms of the naphthyridine ring binds to the metal center. This is often observed in complexes where steric hindrance or the electronic preferences of the metal ion disfavor the formation of a four-membered chelate ring. For instance, in certain ruthenium(II) carbonyl complexes, 2-substituted 1,8-naphthyridine ligands have been shown to coordinate in a monodentate fashion through the N8 nitrogen atom. While bidentate coordination, involving both nitrogen atoms, is possible, it is generally less favored due to the significant ring strain in the resulting small bite angle of the chelate ring. The preference for a particular coordination mode can be influenced by factors such as the solvent, the nature of the other ligands in the coordination sphere, and the specific metal ion. researchgate.net

A particularly interesting feature of 1,8-naphthyridine derivatives is their ability to act as binucleating ligands, bridging two metal centers. The two nitrogen atoms are positioned in a way that allows them to bind to two different metal ions simultaneously, bringing them into close proximity. This characteristic is crucial for the design of bimetallic complexes where cooperative effects between the metal centers can lead to unique reactivity and catalytic activity. nih.gov The 1,8-naphthyridine framework can serve as a "surrogate" for bridging carboxylate groups, facilitating the synthesis of biomimetic dinuclear complexes. researchgate.net By modifying the substituents at the 2 and 7 positions of the naphthyridine ring, the distance and orientation of the coordinated metal centers can be fine-tuned, allowing for the rational design of catalysts for specific transformations. researchgate.netescholarship.org

Synthesis and Characterization of Metal Complexes Containing 2-(4-Methylphenyl)-1,8-naphthyridine

The synthesis of metal complexes containing the this compound ligand typically involves the reaction of the free ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

A notable example of a metal complex featuring the this compound ligand is the cis-dicarbonyl-dichlorido-bis[this compound-κN8]ruthenium(II) complex, with the formula cis-[Ru(CO)₂Cl₂(L)₂] where L = this compound. This complex has been successfully synthesized and characterized.

Synthesis and Spectroscopic Data: The synthesis is achieved by reacting this compound with [RuCl₂(CO)₂]₂. Spectroscopic characterization provides key insights into the structure of the complex. The infrared spectrum shows characteristic C≡O stretching frequencies that are indicative of a cis-dicarbonyl arrangement. The ¹H NMR spectrum confirms the coordination of the ligand to the ruthenium center.

While the specific crystallographic data for the this compound complex is not detailed in the available literature, X-ray diffraction studies on the closely related cis-[RuCl₂(CO)₂(2-(4'-methoxyphenyl)-1,8-naphthyridine-κN8)₂] and cis-[RuCl₂(CO)₂(2-(2'-methoxyphenyl)-1,8-naphthyridine-κN8)₂] complexes reveal an octahedral geometry around the ruthenium center. In these structures, the two 1,8-naphthyridine ligands are coordinated in a monodentate fashion through the N8 nitrogen atom. This monodentate coordination is a recurring theme in this class of ruthenium complexes.

| Complex | Coordination Mode | Geometry | Key Spectroscopic Data |

|---|---|---|---|

| cis-[Ru(CO)₂Cl₂(this compound)₂] | Monodentate (κN8) | Octahedral | IR (C≡O stretching) confirming cis-dicarbonyl |

The versatility of 2-aryl-1,8-naphthyridine ligands extends to their coordination with other transition metals, including gold(III). The synthesis of a neutral tribromo(2-phenyl-1,8-naphthyridine)gold(III) complex, AuBr₃(N-N), has been reported. researchgate.netlookchem.com This complex was prepared by the reaction of KAuBr₄ with the 2-phenyl-1,8-naphthyridine ligand. researchgate.net X-ray diffraction analysis of this complex revealed that the ligand coordinates to the square-planar Au(III) center through the N8 nitrogen atom of the unsubstituted pyridine (B92270) ring. researchgate.net

While specific studies on the this compound derivative with gold(III) are not extensively documented, the behavior of the closely related 2-phenyl derivative suggests that similar complexes can be formed. The electronic and steric effects of the methyl group on the phenyl ring are not expected to significantly alter the fundamental coordination chemistry with gold(III). Other transition metals are also known to form complexes with 1,8-naphthyridine derivatives, showcasing the broad applicability of this ligand scaffold. nih.gov

Homogeneous and Heterogeneous Catalysis Mediated by Naphthyridine-Metal Catalysts

Metal complexes containing 1,8-naphthyridine ligands have shown significant promise in homogeneous catalysis. The electronic properties and the ability to adopt different coordination modes make them valuable components of catalytic systems.

The ruthenium(II) complex, cis-[Ru(CO)₂Cl₂(this compound)₂], has been investigated as a catalyst in the transfer hydrogenation of acetophenone. In this reaction, the complex demonstrated moderate catalytic activity and 100% selectivity towards the formation of 1-phenylethanol. Transfer hydrogenation is a crucial process in organic synthesis, and the development of efficient and selective catalysts is of great importance.

The catalytic performance of a series of related ruthenium(II) complexes in the transfer hydrogenation of acetophenone has been systematically studied. The turnover frequency (TOF) is a key metric for evaluating the efficiency of a catalyst. For a related complex, cis-[RuCl₂(CO)₂(2-(4'-methoxyphenyl)-1,8-naphthyridine-κN8)₂], a turnover frequency of 390 h⁻¹ was achieved under optimized conditions with a substrate-to-catalyst ratio of 1000:1. These findings highlight the potential of these ruthenium-naphthyridine complexes as effective catalysts for hydrogenation reactions. The catalytic cycle is believed to involve the formation of a ruthenium hydride species as the active catalyst.

| Catalyst | Substrate | Product | Selectivity | Turnover Frequency (TOF) |

|---|---|---|---|---|

| cis-[Ru(CO)₂Cl₂(this compound)₂] | Acetophenone | 1-Phenylethanol | 100% | Moderate activity reported |

| cis-[RuCl₂(CO)₂(2-(4'-methoxyphenyl)-1,8-naphthyridine-κN8)₂] | Acetophenone | 1-Phenylethanol | 100% | 390 h⁻¹ |

While the primary focus has been on homogeneous catalysis, the immobilization of such complexes on solid supports could pave the way for their application in heterogeneous catalysis, offering advantages such as catalyst recyclability and ease of product separation. The continued exploration of naphthyridine-metal catalysts is expected to lead to the development of novel and efficient catalytic systems for a variety of chemical transformations.

Transfer Hydrogenation Reactions: Activity and Selectivity

Complexes utilizing this compound as a ligand have demonstrated considerable efficacy in transfer hydrogenation catalysis. Ruthenium(II) carbonyl complexes, specifically of the type cis-[RuCl₂(CO)₂(L)₂] where L is this compound, have been synthesized and studied for the transfer hydrogenation of ketones. mdpi.com In these octahedral complexes, the this compound ligand coordinates to the ruthenium center in a monodentate fashion through one of its nitrogen atoms. mdpi.com

Research focused on the transfer hydrogenation of acetophenone using the cis-[RuCl₂(CO)₂(2-(4′-methylphenyl)-1,8-naphthyridine-κN⁸)₂] complex has shown moderate to high catalytic activity. A key finding is the exceptional selectivity of this catalytic system, which achieves 100% selectivity for the conversion of acetophenone to 1-phenylethanol. mdpi.com The catalytic activity is influenced by reaction conditions such as the substrate-to-catalyst ratio and the base-to-catalyst ratio. mdpi.com For instance, iridium-catalyzed transfer hydrogenation reactions using related aryl-1,8-naphthyridine derivatives have also been explored, demonstrating that electron-withdrawing substituents on the aryl ring can lead to higher product yields. nih.gov

The catalytic performance of the ruthenium complex featuring the this compound ligand in the transfer hydrogenation of acetophenone is detailed in the table below.

| Catalyst | Substrate | Product | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Conditions |

|---|---|---|---|---|---|

| cis-[RuCl₂(CO)₂(2-(4′-methylphenyl)-1,8-naphthyridine-κN⁸)₂] | Acetophenone | 1-Phenylethanol | 100 | Up to 390 | Propan-2-ol, Base, 80 °C |

Hydroformylation Processes and Reaction Scope

Following an extensive search of scientific literature, no specific studies or data were found regarding the application of this compound as a ligand in hydroformylation processes. This catalytic application appears to be an unexplored area for this particular compound.

Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies

Mechanistic studies for the transfer hydrogenation of ketones catalyzed by ruthenium complexes bearing 1,8-naphthyridine ligands suggest a catalytic cycle that proceeds through a ruthenium-hydride intermediate as the active species. mdpi.com This is a common pathway for transfer hydrogenation reactions catalyzed by ruthenium, iridium, and rhodium complexes containing nitrogen-donor ligands. mdpi.com

The proposed cycle for the cis-[RuCl₂(CO)₂(2-(4′-methylphenyl)-1,8-naphthyridine-κN⁸)₂] catalyst begins with the formation of the active ruthenium-hydride species in the presence of a hydrogen donor (e.g., isopropanol) and a base. The ketone substrate then coordinates to this hydride complex, followed by the migratory insertion of the hydride to the carbonyl carbon. The resulting ruthenium-alkoxide intermediate is then protonated by the hydrogen donor, releasing the alcohol product and regenerating the active catalyst to complete the cycle. The non-coordinated nitrogen atom of the naphthyridine ligand may play a role in enhancing the reaction, potentially by facilitating hydroxide (B78521) attack or promoting hydrogen bonding. mdpi.com

The turnover frequency (TOF), a measure of catalytic activity, has been determined for this system. For the transfer hydrogenation of acetophenone, the complex with a methoxy-substituted phenyl group on the naphthyridine ligand achieved the highest reported TOF of 390 h⁻¹ when the substrate-to-catalyst ratio was 1000:1. mdpi.com Optimization of the reaction conditions, including the concentrations of the substrate, catalyst, and base, is crucial for maximizing the turnover frequency. mdpi.com

Mechanistic Investigations of Biological and Material Science Interactions of 2 4 Methylphenyl 1,8 Naphthyridine Derivatives

Molecular Interaction Mechanisms of Naphthyridine Scaffolds with Biological Targets

The broad spectrum of pharmacological effects exerted by 1,8-naphthyridine (B1210474) derivatives stems from their ability to interact with a variety of biological macromolecules. The specific nature of these interactions dictates the ultimate physiological response.

Enzyme Inhibition Mechanisms (e.g., protein kinase, phosphodiesterase)

Protein Kinase Inhibition: Certain 1,8-naphthyridine derivatives have been identified as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. nih.gov For instance, a novel naphthyridinone derivative has been discovered as a selective and potent inhibitor of PKMYT1, a key regulator of the G2/M transition in the cell cycle. nih.gov The inhibitory mechanism involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets and thereby arresting cell cycle progression. nih.gov This targeted inhibition of specific protein kinases underscores the potential of 1,8-naphthyridine scaffolds in the development of anticancer agents.

Phosphodiesterase Inhibition: Substituted 1,8-naphthyridin-2(1H)-ones have demonstrated highly selective inhibition of phosphodiesterase IV (PDE4). nih.gov PDEs are enzymes responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in numerous cellular processes. By inhibiting PDE4, these 1,8-naphthyridine derivatives increase intracellular cAMP levels, leading to downstream effects such as the relaxation of airway smooth muscle and the inhibition of inflammatory cell activation. nih.gov This mechanism of action is central to their potential application as anti-asthmatic and anti-inflammatory agents. nih.govresearchgate.net

Receptor Agonism and Antagonism Pathways (e.g., adenosine, adrenoceptors)

Adenosine Receptor Modulation: Derivatives of 1,8-naphthyridine have been extensively studied for their interaction with adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. A number of these compounds have been found to be potent and selective antagonists for the A1 adenosine receptor subtype, with some exhibiting affinity in the low nanomolar and even subnanomolar range. mdpi.com The structure-activity relationship studies indicate that substitutions at the 4 and 7 positions of the naphthyridine ring can significantly modulate affinity and selectivity. mdpi.com Conversely, other series of 1,8-naphthyridin-4-one derivatives have been identified as ligands for the A2A adenosine receptor, displaying interesting affinity and selectivity for this subtype while lacking affinity for the A1 receptor. consensus.app The interaction of these compounds with adenosine receptors can either block or mimic the effects of endogenous adenosine, leading to a range of pharmacological responses.

Adrenoceptor Antagonism: The β-adrenoceptors in rat white adipocytes have been a target for newly synthesized 1,8-naphthyridine derivatives. nih.gov Certain analogues have been shown to competitively antagonize the lipolysis induced by isoprenaline, a β-adrenoceptor agonist. nih.gov This suggests that these derivatives act as antagonists at the β-adrenoceptor, blocking the signaling pathway that leads to the breakdown of fat. The antilipolytic effect is dependent on the specific substituents on the 1,8-naphthyridine core. nih.gov

DNA Binding and Stabilization Mechanisms

The planar structure of the 1,8-naphthyridine ring system allows for effective interaction with DNA. Bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine have been shown to be selective stabilizing agents for G-quadruplex DNA structures, which are found in telomeres and promoter regions of oncogenes. nih.govresearchgate.net The primary mode of interaction is end-stacking on the G-quartet, which stabilizes the G-quadruplex structure and can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells. nih.govresearchgate.net

Furthermore, molecular docking studies of novel benzo[b] nih.govresearchgate.netnaphthyridines have indicated a preference for binding to the AT-rich regions of double-stranded DNA. acs.org The binding of these derivatives can lead to photocleavage of plasmid DNA upon irradiation, suggesting a potential application in photodynamic therapy. acs.org Thieno[2,3-b]-1,8-naphthyridine derivatives have also been shown to interact with DNA, with binding constants indicating a strong association. researchgate.net The interaction with DNA is a key mechanism behind the antimicrobial and anticancer properties of many 1,8-naphthyridine derivatives, as it can interfere with DNA replication and transcription. ekb.eg

Modulation of Cellular Pathways at a Mechanistic Level

The interaction of 1,8-naphthyridine derivatives with enzymes, receptors, and DNA ultimately translates into the modulation of various cellular pathways, often leading to an anti-proliferative or pro-apoptotic response in cancer cells.

One such derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, has been shown to impair carcinoma cell proliferation by inducing cell cycle arrest in the G2/M phase and triggering apoptosis. nih.gov The mechanistic underpinnings of this effect involve the disruption of the microtubular network's dynamic instability, which is crucial for the formation of the mitotic spindle. nih.gov This interference can lead to mitotic catastrophe and subsequent cell death. nih.gov The apoptotic pathway is further activated by alterations in mitochondrial membrane potential, leading to the release of apoptogenic factors. nih.gov

Another novel 1,8-naphthyridine derivative has been found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. nih.gov This dual mechanism is initiated by the upregulation of death receptors. nih.govresearchgate.net The decision between apoptosis and necroptosis is determined by the activity of caspase-8. nih.govresearchgate.net

Furthermore, pyrazolo-naphthyridine derivatives have been demonstrated to induce G0/G1 cell cycle arrest in cervical and breast cancer cells. nih.gov This is often accompanied by an increase in oxidative stress and DNA damage, ultimately leading to the activation of the mitochondrial pathway of apoptosis, as evidenced by a decrease in mitochondrial membrane potential and an increase in activated caspases. nih.gov

Corrosion Inhibition Mechanisms of 1,8-Naphthyridine Derivatives on Metal Surfaces

In the realm of material science, 1,8-naphthyridine derivatives have emerged as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

The inhibition mechanism involves the adsorption of the 1,8-naphthyridine molecules onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and various functional groups, which can act as centers for adsorption. researchgate.net The adsorbed molecules form a protective film that impedes the electrochemical reactions responsible for corrosion, namely the anodic dissolution of the metal and the cathodic hydrogen evolution. Studies have shown that these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic processes. researchgate.net The efficiency of inhibition generally increases with the concentration of the inhibitor. researchgate.net

Adsorption Isotherms and Surface Coverage Studies

The adsorption of 1,8-naphthyridine derivatives on the metal surface can be described by various adsorption isotherms, with the Langmuir adsorption isotherm being frequently applicable. researchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. By fitting experimental data to the Langmuir isotherm, it is possible to calculate thermodynamic parameters such as the free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process.

The degree of surface coverage (θ) is a crucial parameter in evaluating the effectiveness of a corrosion inhibitor. It represents the fraction of the metal surface covered by the inhibitor molecules. The surface coverage can be determined from weight loss measurements or electrochemical techniques. As the concentration of the 1,8-naphthyridine derivative increases, the surface coverage also increases, leading to a higher inhibition efficiency.

Table 1: Corrosion Inhibition Efficiency and Surface Coverage of 1,8-Naphthyridine Derivatives This is an interactive table based on representative data from the literature. Specific values may vary depending on the derivative, concentration, and experimental conditions.

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| 0.1 | 85.2 | 0.852 |

| 0.2 | 92.5 | 0.925 |

| 0.3 | 98.1 | 0.981 |

| 0.4 | 99.0 | 0.990 |

| 0.5 | 99.3 | 0.993 |

Pioneering the Next Wave of Innovation with 2-(4-Methylphenyl)-1,8-naphthyridine

The unique structural scaffold of 1,8-naphthyridine and its derivatives has long captured the attention of researchers, leading to significant advancements across various scientific disciplines. Within this promising class of compounds, this compound emerges as a molecule of particular interest, with ongoing research focused on unlocking its full potential. This article delves into the future directions and emerging research avenues for this specific compound, exploring advanced design principles, its integration into novel materials, synergistic research methodologies, and the exploration of its mechanistic pathways.

Q & A

(Basic) What are the established methods for synthesizing 2-(4-Methylphenyl)-1,8-naphthyridine derivatives?

Methodological Answer:

The synthesis typically involves cyclization reactions starting from aminopyridine precursors. Key approaches include:

- Friedländer Reaction : Utilizes ionic liquids as catalysts under controlled temperature (80–100°C) to form the naphthyridine core, followed by functionalization with methylphenyl groups .

- Cyclization of Aminopyridines : 2-Aminopyridine reacts with ketones or aldehydes (e.g., 4-methylbenzaldehyde) in acidic conditions to form intermediates, which undergo thermal cyclization .

- One-Pot Synthesis : Combines cyclization and substitution steps, achieving yields >75% via optimized stoichiometry and solvent systems (e.g., ethanol or DMF) .

Purification is achieved through recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

(Basic) What biological activities are associated with 1,8-naphthyridine derivatives, including 2-(4-Methylphenyl) analogs?

Methodological Answer:

These derivatives exhibit diverse bioactivities:

- Anticancer : Substitution at C3 with aryl groups (e.g., phenyl, nitro-phenyl) enhances cytotoxicity. For example, derivatives show IC50 values of 1.47–7.89 μM against MCF7 cells, comparable to staurosporine .

- Antimicrobial : Activity against gram-negative bacteria (e.g., E. coli) via DNA gyrase inhibition, with MIC values <10 μg/mL in agar dilution assays .

- Neurological Effects : Modulate β-amyloid aggregation (Alzheimer’s models) and serotonin reuptake (depression studies) .

- Anti-inflammatory : Reduce COX-2 expression by >50% at 10 μM in macrophage models .

(Advanced) How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) or microwave irradiation to accelerate cyclization (reducing reaction time from 12h to 30 mins) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for higher regioselectivity (>90% purity by HPLC) .

- In Situ Monitoring : Employ TLC or FT-IR to track intermediate formation and minimize side products .

- Post-Synthetic Modifications : Introduce solubilizing groups (e.g., carboxamide, hydroxyl) via Pd-catalyzed cross-coupling .

(Advanced) What strategies are effective in resolving contradictory cytotoxicity data among 1,8-naphthyridine derivatives?

Methodological Answer:

- Standardized Assays : Use identical cell lines (e.g., MCF7), exposure times (48–72h), and viability assays (MTT vs. resazurin) to reduce variability .

- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

- Structural Confirmation : Verify compound identity with XRD (e.g., bond angles within ±0.02Å of calculated values) to rule out impurities .

- Dose-Response Analysis : Test IC50 values across 5–6 logarithmic concentrations to ensure reproducibility .

(Basic) Which characterization techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

- X-Ray Diffraction (XRD) : Determines bond lengths (e.g., C-N: 1.34–1.38Å) and dihedral angles (e.g., 31.18° between naphthyridine and phenyl planes) .

- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., methylphenyl protons at δ 2.35–2.40 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ions (e.g., m/z 474.2 [M+H]⁺) with <5 ppm error .

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹ in naphthyridinones) .

(Advanced) How can computational methods enhance the development of this compound-based therapeutics?

Methodological Answer:

- Molecular Docking : Predict binding to targets (e.g., DNA gyrase B, ΔG = -9.2 kcal/mol) using AutoDock Vina .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity (R² >0.85) .

- ADMET Prediction : Use SwissADME to optimize logP (2.5–3.5) and aqueous solubility (>50 μM) while minimizing hepatotoxicity .

- Dynamic Simulations : MD simulations (100 ns) assess protein-ligand stability (RMSD <2.0Å) .

(Advanced) What strategies improve the solubility and bioavailability of this compound derivatives?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters (hydrolyzed in vivo) to enhance aqueous solubility by 10-fold .

- Formulation : Use cyclodextrin inclusion complexes (e.g., β-CD) to increase dissolution rates (90% in 60 mins) .

- Structural Modifications : Add polar groups (e.g., -COOH at C4) while maintaining activity (IC50 <10 μM) .

- Nanoparticle Encapsulation : PLGA nanoparticles achieve sustained release (>80% over 72h) in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.